molecular formula C5H4Cl2O4 B12937625 (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid CAS No. 215226-74-7

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid

Cat. No.: B12937625
CAS No.: 215226-74-7
M. Wt: 198.99 g/mol
InChI Key: XCQFNBRZFLBACO-NSCUHMNNSA-N
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Description

Systematic IUPAC Nomenclature and Isomer Designation

The systematic IUPAC name for this compound is (Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid . The (Z) designation specifies the spatial arrangement of substituents around the double bond at position 2 of the butenedioic acid backbone. In this configuration, the higher-priority groups (chlorine and chloromethyl) reside on the same side of the double bond. This contrasts with the (E) isomer, where these groups would occupy opposite sides. The compound’s stereochemistry influences its reactivity and physical properties, as cis configurations often exhibit distinct intermolecular interactions compared to trans isomers.

Molecular Formula and Structural Representation

The molecular formula of (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid is C₅H₄Cl₂O₄ , with a molecular weight of 198.99 g/mol . Its structure features a four-carbon chain (butene) with two carboxylic acid groups at positions 1 and 4, a chlorine atom at position 2, and a chloromethyl (-CH₂Cl) group at position 3. The double bond between carbons 2 and 3 adopts the Z configuration, as confirmed by its InChI key (XCQFNBRZFLBACO-NSCUHMNNSA-N) .

The SMILES notation for the compound is C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl , which explicitly defines the connectivity and stereochemistry. The presence of two electron-withdrawing chlorine atoms adjacent to the double bond enhances the acidity of the carboxylic acid groups compared to non-chlorinated analogs.

CAS Registry Number and Alternative Identifiers

The compound is registered under the CAS number 215226-74-7 . Additional identifiers include:

  • PubChem CID : 3036734
  • DSSTox Substance ID : DTXSID901030752
  • Nikkaji Number : J885.887J

Synonyms such as (2Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid and CCRIS 8233 are used interchangeably in chemical databases. These identifiers ensure precise referencing in regulatory, research, and industrial contexts.

Comparative Analysis With Related Butenedioic Acid Derivatives

Butenedioic acid derivatives exhibit structural diversity due to variations in substituents and stereochemistry. The following table highlights key differences between (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid and related compounds:

Compound Molecular Formula CAS Number Substituents Isomerism
(Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid C₅H₄Cl₂O₄ 215226-74-7 Cl at C2; -CH₂Cl at C3 Z
Maleic acid C₄H₄O₄ 110-16-7 -H at C2 and C3 Z
Fumaric acid C₄H₄O₄ 110-17-8 -H at C2 and C3 E

Key distinctions :

  • Substituent effects : The chlorine and chloromethyl groups in (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid increase its molecular weight by 84.92 g/mol compared to maleic acid (116.07 g/mol). These groups also enhance its electrophilicity, making it more reactive in nucleophilic addition reactions.
  • Steric and electronic influences : Unlike maleic acid, which undergoes thermal isomerization to fumaric acid, the bulky chloromethyl group in (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid restricts conformational flexibility, stabilizing the Z configuration.
  • Acidity : The electron-withdrawing chlorine atoms lower the pKa values of the carboxylic acid groups relative to unsubstituted butenedioic acids. For example, maleic acid has pKa values of 1.92 and 6.27, while the chlorinated analog’s acidity is expected to be significantly higher, though experimental data remain limited.

Properties

CAS No.

215226-74-7

Molecular Formula

C5H4Cl2O4

Molecular Weight

198.99 g/mol

IUPAC Name

(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+

InChI Key

XCQFNBRZFLBACO-NSCUHMNNSA-N

Isomeric SMILES

C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl

Canonical SMILES

C(C(=C(C(=O)O)Cl)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Maleic Acid or Maleic Anhydride

The most common and well-documented synthetic route to (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves the selective chlorination of maleic acid or maleic anhydride. The process typically proceeds as follows:

  • Starting Material: Maleic acid or maleic anhydride
  • Chlorinating Agent: Chlorine gas (Cl2)
  • Catalysts: Often iron(III) chloride (FeCl3) or other Lewis acids to facilitate chlorination
  • Solvents: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are used to dissolve reactants and control reaction rate
  • Temperature: Controlled between 0°C and 50°C to optimize selectivity and yield
  • Reaction Time: Varies depending on scale and conditions, typically several hours

This method yields the (Z)-isomer predominantly due to the stereoselective addition of chlorine across the double bond in maleic acid derivatives.

Industrial Continuous Flow Chlorination

For large-scale production, continuous flow reactors are employed to maintain precise control over reaction parameters:

  • Continuous Feeding: Maleic anhydride is continuously introduced into the reactor
  • Chlorination: Chlorine gas is bubbled through the reaction mixture under controlled temperature and pressure
  • Purification: The crude product is purified by crystallization or distillation to achieve high purity
  • Advantages: Enhanced safety, reproducibility, and scalability compared to batch processes

This approach allows for efficient production with consistent quality, suitable for industrial applications.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Temperature 0–50°C Lower temperatures favor selectivity
Solvent Carbon tetrachloride, chloroform Non-polar solvents stabilize intermediates
Chlorine Concentration Stoichiometric to slight excess Excess chlorine can lead to over-chlorination
Catalyst FeCl3 or similar Lewis acids Enhances chlorination rate
Reaction Time 2–6 hours Monitored by thin-layer chromatography (TLC)

Monitoring reaction progress by TLC or spectroscopic methods (NMR, IR) is critical to avoid side reactions and optimize yield.

Mechanistic Insights

The chlorination proceeds via electrophilic addition of chlorine to the double bond of maleic acid derivatives, forming a chloronium ion intermediate. Subsequent nucleophilic attack by chloride ion leads to the formation of the chloromethyl substituent at the 3-position. The (Z)-configuration is favored due to the steric and electronic environment during the addition step.

Purification Techniques

Post-reaction, the crude product typically contains unreacted starting materials and side products. Purification methods include:

  • Crystallization: Using solvents such as ethyl acetate or acetone to selectively crystallize the product
  • Distillation: Under reduced pressure to separate based on volatility differences
  • Recrystallization: To improve purity for analytical or application purposes

These methods ensure the isolation of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid with high purity suitable for research or industrial use.

Comparative Data on Preparation Routes

Preparation Method Advantages Disadvantages Typical Yield (%) Scale Suitability
Batch chlorination of maleic acid Simple setup, well-studied Limited scalability, safety risks 70–85 Laboratory to pilot
Continuous flow chlorination High control, scalable, safer Requires specialized equipment 80–90 Industrial
Alternative chlorinating agents (e.g., SOCl2) Potential for different derivatives More complex reaction control Variable Research scale

Research Findings and Analytical Confirmation

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity of the compound. The (Z)-isomer shows characteristic coupling constants and chemical shifts consistent with the chloromethyl and chloro substituents.
  • Chromatographic Monitoring: Thin-layer chromatography (TLC) is used during synthesis to monitor reaction progress and optimize conditions.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern consistent with dichlorinated species.

Chemical Reactions Analysis

Tautomerization and pH-Dependent Stability

In aqueous solutions, the compound undergoes pH-dependent tautomerization:

Table 2: Stability and Tautomerization

pHDominant FormHalf-Life (25°C)Source
2.8Cyclic furanone (closed form)38 years
7.8Open-chain butenedioic acid7.4 days

The open-chain form predominates at neutral-to-alkaline pH, enhancing reactivity with nucleophiles .

Nucleophilic Substitution Reactions

Electrophilic chlorine atoms undergo substitution with nucleophiles:

Table 3: Substitution Reactions

NucleophileProductConditionsSource
NH₃3-Aminomethyl derivativeEthanol, 60°C
CH₃OHMethyl esterH₂SO₄ catalyst
HS⁻Thioether adductpH 7.5, 25°C

Glutathione and serum albumin reduce mutagenicity by forming covalent adducts .

Decarboxylation and Elimination

Thermal or acidic conditions trigger decarboxylation:
C5H4Cl2O4ΔC4H3Cl2O2+CO2\text{C}_5\text{H}_4\text{Cl}_2\text{O}_4 \xrightarrow{\Delta} \text{C}_4\text{H}_3\text{Cl}_2\text{O}_2 + \text{CO}_2 \uparrow

Key Pathways :

  • HCl Elimination : Forms unsaturated ketones .

  • CO Elimination : Observed in mass spectrometry (m/z 154 → 126) .

Polymerization Potential

Under radical initiators (e.g., AIBN), the compound forms cross-linked polymers via radical chain mechanisms. Inhibitors like hydroquinone suppress this reaction.

Biological Interactions

The compound forms DNA adducts, inducing GC→TA transversions in Salmonella typhimurium TA100 . Its mutagenicity is mitigated by nucleophiles like L-cysteine .

Mass Spectrometric Fragmentation

Key fragmentation patterns include:

  • Loss of HCl (m/z 198.99 → 163.42) .

  • Loss of CO (m/z 198.99 → 170.95) .

Environmental Reactivity

In chlorinated water, it reacts with humic acids to form mutagenic byproducts like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) .

Scientific Research Applications

Genotoxicity Studies

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid has been investigated for its mutagenic properties. Studies using the Salmonella microsome assay have shown that it exhibits significant mutagenicity, which is crucial for understanding its behavior in the environment and potential impacts on human health. The compound has been linked to DNA damage in various organisms, highlighting its relevance in environmental toxicology .

Water Quality Monitoring

This compound has been detected in chlorinated drinking water systems, raising concerns about water quality and safety. It was found at concentrations of up to 961 ng/L in fulvic acid samples from a North Carolina municipality . Its presence is significant for assessing the risks associated with disinfection byproducts in drinking water.

Carcinogenic Potential

Research indicates that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid may have carcinogenic properties. In rodent studies, it induced tumors in multiple organs, including the thyroid and liver, suggesting a need for further investigation into its long-term effects on human health . The compound's ability to cause DNA damage positions it as a candidate for further toxicological assessment.

Pharmacological Research

The compound's structural characteristics make it a subject of interest in pharmacological research. Its potential as an antitumor agent is being explored due to its ability to interact with biological macromolecules and induce cellular responses that could be leveraged in cancer therapy .

Case Studies

StudyFocusFindings
Komulainen et al., 1997CarcinogenicityInduced thyroid tumors in rats; high incidence of liver tumors observed .
Krasner et al., 2006Water QualityDetected in drinking water; concentrations varied based on treatment methods .
ScienceDirect StudyGenotoxicityDemonstrated potent mutagenicity in bacterial assays, indicating environmental risks .

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.

Comparison with Similar Compounds

(2Z)-2-Chloro-3-methylbut-2-enedioic Acid (CAS 161708-24-3)

Molecular Formula : C₅H₅ClO₄
Molecular Weight : 164.54 g/mol
Key Differences :

  • Substituent : Lacks the chloromethyl group at position 3; instead, it has a methyl (-CH₃) group.
  • Physical Properties : Lower molecular weight and likely reduced density compared to the target compound.
  • Reactivity : The methyl group is less electronegative than chloromethyl, leading to weaker electron-withdrawing effects. This reduces electrophilic reactivity in substitution reactions compared to the target compound .
Property Target Compound 3-Methyl Analog
Molecular Weight (g/mol) 198.99 164.54
Substituent at Position 3 -CH₂Cl -CH₃
Boiling Point (°C) 368.6 Not reported
Density (g/cm³) 1.71 Not reported

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (EMX, CAS 122551-89-7)

Molecular Formula : C₅H₃Cl₃O₃
Key Differences :

  • Functional Groups : Contains a ketone (4-oxo) group instead of a carboxylic acid at position 3.
  • Substituent : Dichloromethyl (-CCl₂H) group at position 3, which is more electron-withdrawing than chloromethyl.
Property Target Compound EMX
Functional Group at Position 4 -COOH -C(O)OH
Chlorine Count 2 3
Carcinogenicity Potential Not studied High (LM class)

Fluorinated Butenedioic Acid Esters (e.g., CAS 86130-60-1)

Molecular Formula : C₁₄H₅F₁₇O₄ (example)
Key Differences :

  • Substituents : Perfluorinated alkyl chains instead of chlorinated groups.
  • Applications: Used in polymer synthesis (e.g., surfactants, non-stick coatings) due to fluorinated chains’ thermal stability and low surface tension .
  • Reactivity : Fluorine’s strong electronegativity and C-F bond stability contrast sharply with the hydrolytic lability of C-Cl bonds in the target compound .

Structural and Reactivity Insights

  • The chloromethyl group enhances electrophilicity compared to methyl or fluorinated analogs.
  • Acidity : The diacid groups (pKa ~2–3) make the compound highly polar, whereas esters (e.g., fluorinated analogs) are less acidic and more lipophilic.
  • Synthetic Utility : The target compound’s chloromethyl group can undergo nucleophilic substitution, while EMX’s ketone group may participate in condensation reactions .

Biological Activity

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, also known as a chlorinated derivative of butenedioic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes both chloro and chloromethyl groups, contributing to its reactivity and biological interactions.

The molecular formula for (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is C5H4Cl2O4. It can be synthesized through various methods, typically involving the chlorination of maleic acid derivatives. One common synthetic route involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst like iron(III) chloride under controlled conditions.

Biological Activity Overview

Research has indicated that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid exhibits several biological activities, particularly in the realms of antimicrobial and antifungal properties. The following sections delve into specific findings related to these activities.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Inhibition : In vitro studies demonstrated that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell wall synthesis, likely due to the electrophilic nature of the chloro groups, which can form covalent bonds with nucleophilic sites on proteins involved in cell wall integrity .

Antifungal Activity

The antifungal potential of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid has also been explored:

  • Fungal Strains Tested : The compound has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.
  • Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for therapeutic applications in treating fungal infections.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Notable inhibition zones were observed for both bacterial and fungal strains, indicating strong antimicrobial properties.
  • Toxicological Assessment :
    • Objective : To evaluate the safety profile and potential toxic effects.
    • Findings : While effective against pathogens, higher concentrations raised concerns regarding cytotoxicity in mammalian cell lines, necessitating further investigation into safe dosage levels for clinical applications .

Comparative Analysis

To better understand the biological activity of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, it is useful to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAntifungal Activity
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acidC5H4Cl2O4HighModerate
2-Chloro-3-(dichloromethyl)but-2-enedioic acidC5H3Cl3O4ModerateLow
2-Bromo-3-(dichloromethyl)but-2-enedioic acidC5H3BrCl3O4LowModerate

This table highlights that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid exhibits superior antimicrobial properties compared to its analogs, making it a candidate for further research and potential pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, and how can they be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemistry and confirm the (Z)-configuration. Programs like SHELXL or SHELXT automate structure determination by analyzing reflection data and Laue group symmetry. For visualization and refinement, WinGX and ORTEP for Windows provide tools for anisotropic displacement ellipsoid modeling and metric analysis of molecular geometry .
  • Key Data : The compound has a molecular formula of C₅H₄Cl₂O₃ (MW: 182.99) with a 4-oxobutenoic acid backbone and chlorinated substituents. Toxicity data (e.g., mutagenicity in Salmonella assays) should align with structural reactivity .

Q. What safety precautions are necessary when handling (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Toxicity data indicate mutagenicity (250 ng/plate in Salmonella assays) and decomposition into toxic Cl⁻ vapors upon heating . Store in a cool, dry environment, and dispose of waste via approved hazardous chemical protocols.

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular formula data across sources (e.g., C₅H₄Cl₂O₃ vs. C₅H₃Cl₃O₄)?

  • Methodology : Cross-reference authoritative databases (e.g., PubChem, ChemIDplus) and validate via experimental techniques:

  • Elemental analysis : Quantify C, H, Cl, and O content.
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • NMR spectroscopy : Assign peaks to specific protons and carbons (e.g., chloromethyl groups resonate at δ ~4.5–5.0 ppm in ¹H NMR) .

Q. How to design an experiment to assess the mutagenic potential of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid?

  • Methodology :

  • Salmonella/microsome assay (Ames test) : Use TA98 and TA100 strains to detect frameshift and base-pair mutations. Dose-response curves at 250 ng/plate can quantify mutagenic potency .
  • SOS chromotest : Measure DNA damage via β-galactosidase induction in E. coli. Compare with positive controls (e.g., MX, a related mutagen) and validate statistical significance using Student’s t-test .

Q. What are the best practices for analyzing and presenting data in studies involving this compound?

  • Methodology :

  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response studies. Report p-values and confidence intervals.
  • Data visualization : Use OriginLab or Python’s Matplotlib for dose-response curves. Highlight key peaks in chromatograms or NMR spectra .
  • Reproducibility : Archive raw data (e.g., .cif files for crystallography) in repositories like Zenodo or Cambridge Structural Database (CSD) .

Contradictory Data Resolution

  • Example : (C₅H₄Cl₂O₃) vs. (C₅H₃Cl₃O₄).
    • Action : Verify CAS numbers and IUPAC names. The target compound (Z)-2-Chloro-3-(chloromethyl)-4-oxobutenoic acid is distinct from 2-chloro-3-(dichloromethyl)-2-butenedioic acid (CAS 126572-79-0) in . Use spectral data (e.g., IR for carbonyl groups at ~1700 cm⁻¹) to differentiate isomers .

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